

# SPG302: A Novel Approach to Restoring Synaptic Density in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Spg302    |           |
| Cat. No.:            | B10860899 | Get Quote |

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The loss of synapses, the fundamental connections between neurons, is a primary driver of cognitive and functional decline in a range of neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease (AD), Amyotrophic Lateral Sclerosis (ALS), and schizophrenia.[1][2][3][4] This process, often termed "synaptic failure," occurs early in the disease progression and correlates strongly with the severity of symptoms.[2][3] **SPG302** is a first-in-class, orally administered small molecule developed by Spinogenix that is engineered to directly address this pathology by regenerating lost glutamatergic synapses.[1][5][6] Preclinical studies have demonstrated its ability to reverse synaptic deficits and improve cognitive and motor functions in various animal models.[1][2][3] This document provides a comprehensive overview of the core science behind **SPG302**, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

# The Central Role of Synapse Loss in Neurological Disease

For decades, research into neurodegenerative diseases like Alzheimer's has focused on hallmark pathologies such as amyloid plaques and tau tangles.[1] While these are critical components of the disease, a growing body of evidence points to the loss of glutamatergic



synapses as a more immediate cause of the cognitive decline observed in patients.[3][7]
Studies have shown significant reductions in synaptic density (15-45%) in the hippocampus and other crucial brain regions of AD patients.[3] This loss of connectivity uncouples the neural circuits essential for learning, memory, and cognition.[2][3] Intriguingly, individuals with significant amyloid pathology but normal cognitive function have been found to have a higher density of synapses, suggesting that synaptic integrity provides a form of cognitive resilience.
[2] This understanding has shifted the therapeutic focus towards strategies that can protect and restore these vital neural connections. **SPG302** represents a leading effort in this new therapeutic paradigm.[2]

#### **SPG302:** A Synaptic Regenerative Therapy

**SPG302** is a third-generation pegylated benzothiazole derivative designed to increase the density of axospinous glutamatergic synapses.[3][7] It is a small molecule formulated as a once-daily pill, which has demonstrated synaptic regenerative properties in multiple preclinical models of neurodegeneration and injury.[1][5][8] A key feature of **SPG302** is its rapid action; it has been observed to induce the formation of new glutamatergic synapses within hours in vitro and to produce benefits in synaptic density and cognitive function within weeks of daily dosing in vivo.[1][3] The new synapses formed appear to be within physiologically normal limits in terms of number and shape, which may contribute to the favorable safety and tolerability profile observed in clinical studies so far.[1]

#### **Quantitative Data on Synaptic Restoration**

Preclinical studies provide robust quantitative evidence of **SPG302**'s efficacy in restoring synaptic density. The most comprehensive data comes from studies using the 3xTg-AD mouse model, which exhibits age-dependent amyloid and tau pathology, as well as synaptic deficits.

# Table 1: In Vivo Restoration of Hippocampal Synaptic Density



| Animal Model | Treatment<br>Group         | Duration | Key Finding                                                                                                                      | Reference |
|--------------|----------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| 3xTg-AD Mice | Vehicle                    | 4 weeks  | ~35-50% deficit in dendritic spine density compared to Wild Type (WT) mice.                                                      | [3]       |
| 3xTg-AD Mice | SPG302 (3<br>mg/kg, i.p.)  | 4 weeks  | Reversed the large deficits in dendritic spines to levels not statistically different from WT controls.                          | [3]       |
| 3xTg-AD Mice | SPG302 (30<br>mg/kg, i.p.) | 4 weeks  | Also increased spine density to levels comparable to WT controls, with a notable increase in mushroom and stubby spine profiles. | [3][7]    |

**Table 2: In Vitro Induction of Spinogenesis** 



| Cell Model                         | SPG302<br>Concentration | Result (Mean Spine<br>Density / 20 μm) | Reference |
|------------------------------------|-------------------------|----------------------------------------|-----------|
| Primary Rat<br>Hippocampal Neurons | Vehicle (0.1% DMSO)     | 14.76 ± 1.02                           | [3]       |
| Primary Rat<br>Hippocampal Neurons | 0.1 μΜ                  | 37.41 ± 5.88                           | [3]       |
| Primary Rat<br>Hippocampal Neurons | 0.3 μΜ                  | 33.72 ± 2.75                           | [3]       |
| Primary Rat<br>Hippocampal Neurons | 1 μΜ                    | 35.65 ± 3.68                           | [3]       |
| Primary Rat<br>Hippocampal Neurons | 3 μΜ                    | 45.97 ± 3.89                           | [3]       |
| Primary Rat<br>Hippocampal Neurons | 10 μΜ                   | 24.71 ± 2.33                           | [3]       |

### **Proposed Mechanism of Action**

**SPG302**'s synaptogenic effects are believed to stem from its modulation of the actin cytoskeleton within dendritic spines.[3] While the direct molecular target is currently undisclosed, it is described as a regulator of the F-actin (filamentous actin) network.[3] The formation and stability of dendritic spines, which are the postsynaptic component of most excitatory synapses, are critically dependent on the dynamic remodeling of F-actin.[3]

In disease states like AD, this actin regulation is compromised. For example, the F-actin severing protein, cofilin, is hyperactive, leading to the disassembly of the spine's cytoskeleton and subsequent retraction.[3] **SPG302** appears to counteract this pathology. Treatment is associated with an increased expression of key postsynaptic proteins that are crucial for synapse formation, maturation, and function.[3][7] These include:

 Postsynaptic Density Protein 95 (PSD95): A major scaffolding protein that anchors neurotransmitter receptors and signaling molecules in the postsynaptic density.[3][7]



- Drebrin: An actin-binding protein that stabilizes F-actin in spines and is essential for spine maturation.[3][7]
- AMPA Receptors (AMPAR): Ionotropic glutamate receptors that mediate fast excitatory synaptic transmission.[3][7]

By promoting a more stable actin cytoskeleton, **SPG302** facilitates the recruitment and retention of these critical components, leading to the formation of new, functional synapses.[3] Notably, these effects occur without altering the underlying amyloid-beta (A $\beta$ ) and tau pathologies in AD models, suggesting that **SPG302** acts on a downstream pathway to directly reverse the synaptic failure.[3][7]



Click to download full resolution via product page

Caption: Proposed signaling pathway for **SPG302**.

### **Key Experimental Protocols**

The following methodologies are based on the pivotal study by Trujillo-Estrada et al. (2021), which evaluated **SPG302** in the 3xTg-AD mouse model.[3][9]



#### **Animal Model and Drug Administration**

- Model: Male and female 3xTg-AD mice and wild-type (WT) littermates. The 3xTg-AD model harbors three human gene mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ and tau pathology.[3]
- Age: Treatment began at 6 months of age, a point where synaptic deficits are present but before significant plaque and tangle pathology.
- Administration: SPG302 was administered daily for 4 weeks via intraperitoneal (i.p.) injection at doses of 3 mg/kg and 30 mg/kg. A vehicle group received the same injection volume without the active compound.[3][7]

#### **Behavioral and Cognitive Testing**

- Purpose: To assess hippocampal-dependent learning and memory.
- · Protocols:
  - Novel Object Recognition (NOR): This task assesses recognition memory. Mice are familiarized with two identical objects in an arena. Later, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.
  - Morris Water Maze (MWM): This task evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water using spatial cues. Probe trials with the platform removed are used to assess memory retention.

#### Synaptic Density and Protein Analysis

- Tissue Preparation: Following behavioral testing, mice were euthanized, and brain tissue was collected. The hippocampus was dissected for analysis.
- Golgi Staining: To visualize and quantify dendritic spine density. Brain hemispheres were impregnated using the FD Rapid GolgiStain™ kit. Z-stack images of apical dendrites from CA1 pyramidal neurons were captured using a high-resolution microscope. Spine density (number of spines per unit length of dendrite) and morphology (e.g., mushroom, stubby, thin) were quantified using imaging software like ImageJ.[9]



- Western Blotting: To measure the levels of key synaptic proteins. Synaptosome fractions
  were prepared from hippocampal tissue. Protein levels of PSD95, Drebrin, GluA1,
  synaptophysin, and others were quantified and normalized to loading controls.[3]
- Immunohistochemistry: To assess the colocalization of pre- and post-synaptic markers. Brain
  sections were stained with antibodies against presynaptic markers (e.g., synaptophysin) and
  postsynaptic markers (e.g., PSD95). The degree of colocalization, indicating the presence of
  complete synapses, was quantified.[3]





Click to download full resolution via product page

Caption: General experimental workflow for preclinical studies.

#### **Clinical Development and Future Directions**

The promising preclinical results have paved the way for clinical evaluation. Spinogenix has advanced **SPG302** into human trials for multiple indications characterized by synapse loss.

- Amyotrophic Lateral Sclerosis (ALS): A Phase 1/2 trial (NCT05882695) in Australia has been completed, assessing safety and pharmacodynamics in healthy volunteers and ALS patients.
   [6][8] Preliminary data showed that 82% of treated patients had a stable or improved rate of disease progression.[10] The FDA has granted Orphan Drug Designation to SPG302 for ALS.[6][8]
- Alzheimer's Disease (AD): A Phase 2 clinical trial (NCT06427668) is enrolling patients with mild-to-moderate AD in Australia.[1][2] This study will evaluate safety and efficacy using endpoints sensitive to synaptic density, such as resting-state electroencephalogram (EEG) and cognitive scales.[1]
- Schizophrenia: A Phase 2 trial is planned to evaluate SPG302's effectiveness in treating schizophrenia, another condition associated with the loss of glutamatergic synapses.[4]

These trials will be crucial in translating the robust preclinical findings into tangible benefits for patients suffering from these devastating neurological disorders.





Click to download full resolution via product page

Caption: The logical framework for **SPG302**'s therapeutic approach.

#### Conclusion

SPG302 represents a paradigm shift in the treatment of neurodegenerative diseases, moving beyond targeting upstream pathologies to directly addressing the synaptic failure that underpins cognitive and functional decline. By promoting the regeneration of lost glutamatergic synapses, SPG302 has shown a remarkable ability in preclinical models to restore synaptic density and improve function without altering hallmark pathologies like amyloid and tau.[3][7] This novel, first-in-class mechanism offers a fundamentally different and promising therapeutic strategy.[5][8] Ongoing clinical trials in Alzheimer's disease, ALS, and schizophrenia will be critical in determining if this synaptic regenerative approach can reverse the course of these devastating disorders and restore hope to millions of patients worldwide.[1][4][6]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurologylive.com [neurologylive.com]
- 2. Dr. Peter Vanderklish describes how SPG302—our novel, regenerative medicine approach to neurodegenerative diseases—can benefit Alzheimer's disease. [spinogenix.com]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Spinogenix's SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency Spinogenix [spinogenix.com]
- 7. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [SPG302: A Novel Approach to Restoring Synaptic Density in Neurodegenerative Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860899#spg302-s-role-in-restoring-synaptic-density]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com